

Physical and chemical properties of Epitulipinolide diepoxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Epitulipinolide diepoxide*

Cat. No.: B15597183

[Get Quote](#)

Epitulipinolide Diepoxide: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **Epitulipinolide diepoxide**, a sesquiterpene lactone with significant therapeutic potential. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

Epitulipinolide diepoxide is a complex natural product with the molecular formula C₁₇H₂₂O₆. [1] It is classified as a germacranolide, a major group of sesquiterpene lactones. The presence of two epoxide rings and a γ -lactone functional group are characteristic features of its structure.

Tabulated Physical and Chemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₂₂ O ₆	[1]
Molecular Weight	322.35 g/mol	[2]
CAS Number	39815-40-2	[1]
IUPAC Name	[(1S,2R,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.0 ^{2,4} .0 ^{7,9}]pentadecan-11-yl] acetate	[1]
Synonyms	Epitulipilide diepoxide	[3]
Melting Point	Not available	
Boiling Point	463.6°C at 760 mmHg	[2]
Density	1.28 g/cm ³	[2]
Flashing Point	205.3°C	[2]
Vapor Pressure	8.94E-09 mmHg at 25°C	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]

Spectroscopic Properties

Detailed experimental spectra for **Epitulipinolide diepoxide** are not readily available in the public domain. However, based on its chemical structure as a sesquiterpene lactone diepoxide, the following spectral characteristics can be anticipated:

¹H NMR Spectroscopy:

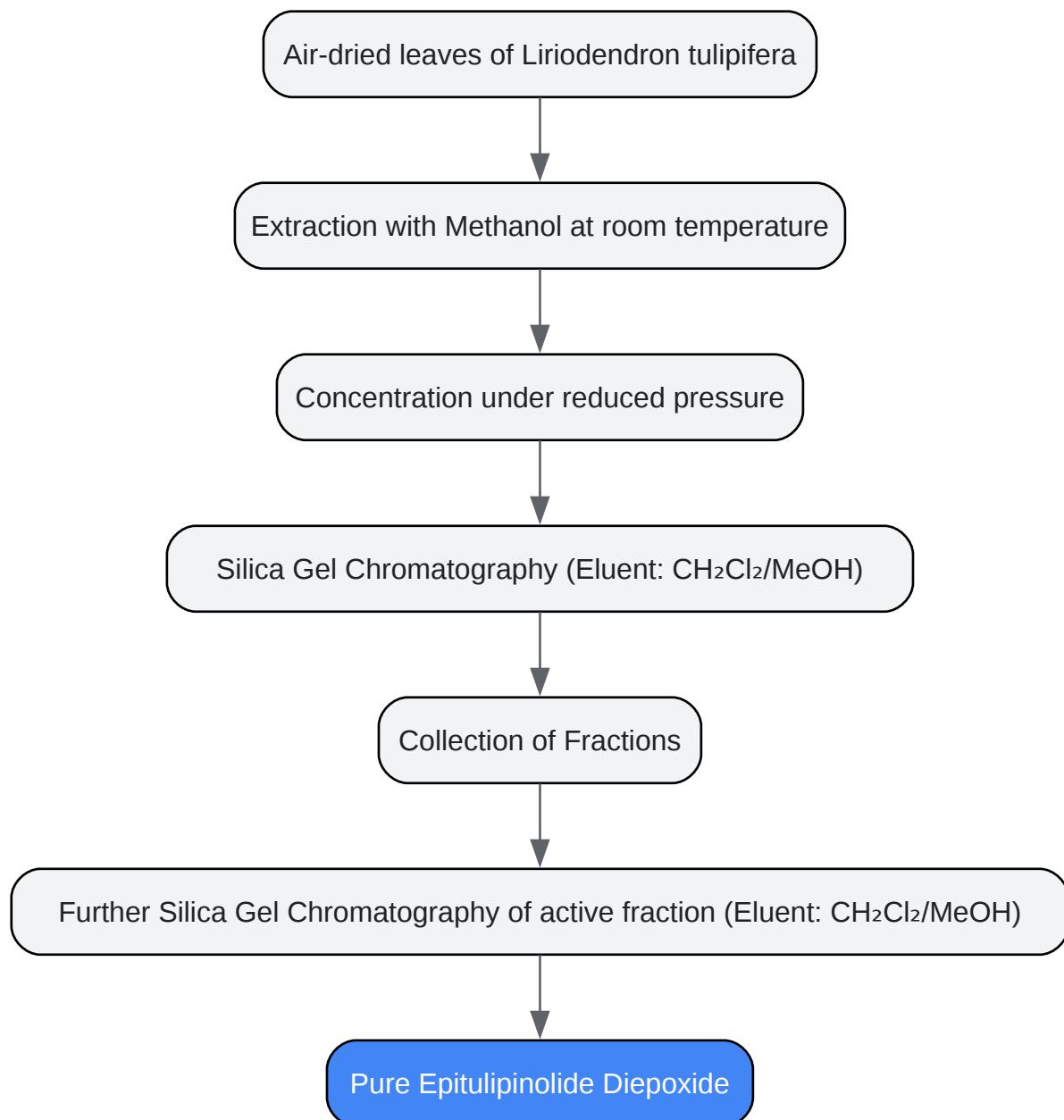
- Epoxide Protons: Resonances for protons on the epoxide rings are typically observed in the range of δ 2.5-3.5 ppm.[\[5\]](#)
- Lactone Protons: Protons adjacent to the lactone carbonyl group would appear downfield.

- Methyl Groups: Signals for the methyl groups would be expected in the upfield region.
- Acetyl Group: A sharp singlet corresponding to the methyl protons of the acetate group would be present, likely around δ 2.0 ppm.

¹³C NMR Spectroscopy:

- Carbonyl Carbon: The carbon of the lactone carbonyl group would resonate in the downfield region, typically around δ 170-185 ppm.[6]
- Epoxide Carbons: Carbons of the epoxide rings generally appear in the range of δ 50-70 ppm.
- Olefinic Carbons: Carbons of the exocyclic methylene group would be found in the olefinic region (δ 100-150 ppm).
- Acetyl Group: The carbonyl carbon of the acetate group would be in the range of δ 170 ppm, and the methyl carbon around δ 20-30 ppm.[6]

Mass Spectrometry:


- Molecular Ion: The molecular ion peak $[M]^+$ would be expected at m/z 322.
- Fragmentation Pattern: Common fragmentation pathways for sesquiterpene lactones include the loss of water (H_2O), carbon monoxide (CO), and the acetate group (CH_3COOH).[7][8] The fragmentation would likely be initiated by cleavage of the epoxide rings and the lactone moiety.

Experimental Protocols

Isolation and Purification of Epitulipinolide Diepoxide from *Liriodendron tulipifera*

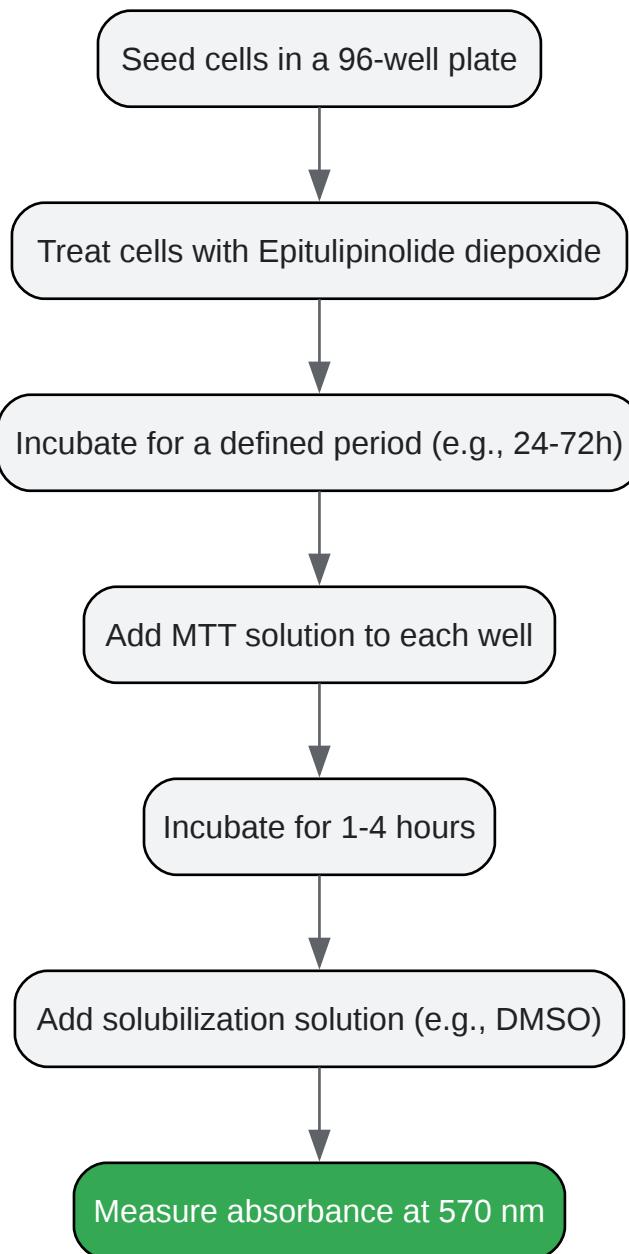
The following is a representative protocol based on published methods for the isolation of sesquiterpene lactones from plant material.

Workflow for Isolation and Purification

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and purification of **Epitulipinolide diepoxide**.

Detailed Methodology:


- Extraction: Air-dried and powdered leaves of *Liriodendron tulipifera* are extracted exhaustively with methanol at room temperature.

- Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.
- Initial Chromatographic Separation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane (CH_2Cl_2) and methanol (MeOH).
- Fraction Collection and Bioassay: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions exhibiting biological activity (e.g., cytotoxicity) are pooled.
- Further Purification: The bioactive fractions are further purified by repeated silica gel column chromatography using appropriate solvent systems (e.g., a lower polarity gradient of $\text{CH}_2\text{Cl}_2/\text{MeOH}$) to yield pure **Epitulipinolide diepoxide**.

Cytotoxicity Assessment by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

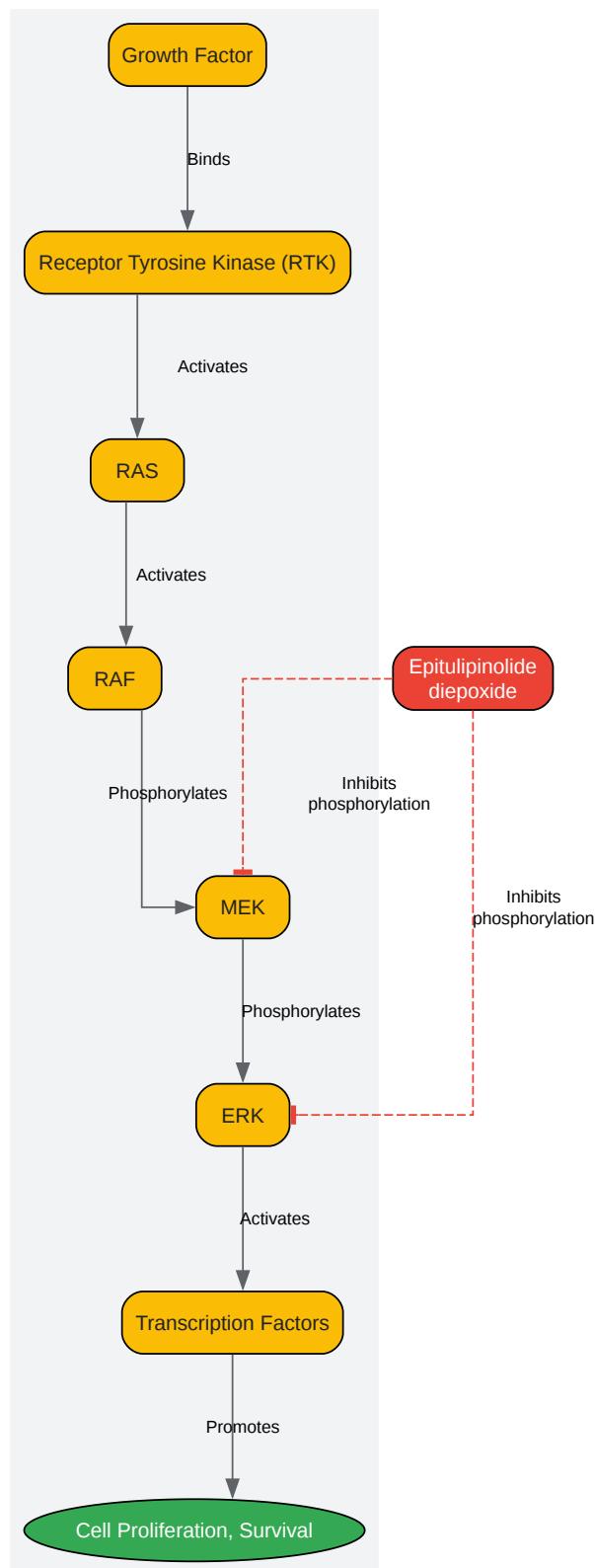
Workflow for MTT Assay

[Click to download full resolution via product page](#)

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Methodology:

- Cell Seeding: Cancer cells (e.g., A375 human melanoma cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.


- Compound Treatment: The cells are treated with various concentrations of **Epitulipinolide diepoxide** dissolved in a suitable solvent (e.g., DMSO, with the final concentration of DMSO kept below 0.1%). A vehicle control (DMSO alone) and a positive control (a known cytotoxic agent) are included.
- Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
- Formazan Formation: The plate is incubated for an additional 1-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
- Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

Biological Activity and Signaling Pathway

Epitulipinolide diepoxide has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis. Its mechanism of action involves the inhibition of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Inhibition of the ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. **Epitulipinolide diepoxide** has been shown to inhibit this pathway, thereby exerting its anti-cancer effects. The precise molecular target of **Epitulipinolide diepoxide** within this pathway is an area of ongoing research, but it is known to disrupt the phosphorylation cascade.

Diagram of the ERK/MAPK Signaling Pathway and Inhibition by **Epitulipinolide Diepoxide**[Click to download full resolution via product page](#)

Caption: **Epitulipinolide diepoxide** inhibits the ERK/MAPK signaling pathway.

This guide provides a comprehensive overview of the current knowledge on **Epitulipinolide diepoxide**. Further research is warranted to fully elucidate its therapeutic potential and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epi-Tulipinolide diepoxide | C17H22O6 | CID 442311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epitulipinolide diepoxide, CAS No. 39815-40-2 - iChemical [ichemical.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Epitulipinolide diepoxide | CAS:39815-40-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Triple quadrupole tandem mass spectrometry of sesquiterpene lactones: a study of goyazensolide and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Epitulipinolide diepoxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15597183#physical-and-chemical-properties-of-epitulipinolide-diepoxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com